6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a nitrofuran moiety, a thienopyridine ring, and an amide functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available precursors. One common approach is the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by a series of reactions including amidation, cyclization, and acetylation . The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid, as well as organic solvents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability . The choice of reagents and solvents is also crucial to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thienopyridines, oxidized nitrofuran derivatives, and substituted amides .
Scientific Research Applications
6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in treating bacterial infections and other diseases.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage bacterial DNA and proteins . The thienopyridine ring may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-nitrofuran: Similar in structure but lacks the thienopyridine ring.
5-Nitrofuran-2-carboxamide: Lacks the acetyl and thienopyridine moieties.
Thienopyridine derivatives: Share the thienopyridine ring but differ in other functional groups.
Uniqueness
6-acetyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its combination of a nitrofuran moiety, a thienopyridine ring, and an amide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-acetyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S/c1-7(20)18-5-4-8-10(6-18)26-15(12(8)13(16)21)17-14(22)9-2-3-11(25-9)19(23)24/h2-3H,4-6H2,1H3,(H2,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIDQPNZSREFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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